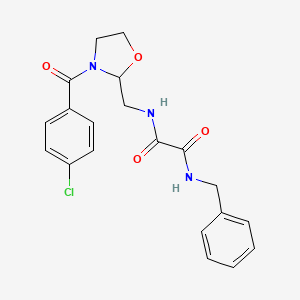![molecular formula C27H21N3O B2712363 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide CAS No. 476284-64-7](/img/structure/B2712363.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of compounds similar to “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide” has been reported. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The molecular structure of “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide” can be characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Aplicaciones Científicas De Investigación
Eco-friendly Synthesis
One of the notable applications of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide derivatives is in eco-friendly chemical synthesis. A water-mediated, environmentally friendly synthesis method has been developed for these compounds, highlighting their role in green chemistry. This method involves combining phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate in water, providing excellent yields and using water as a relatively benign solvent (Reddy, Reddy, & Dubey, 2014).
Catalysis in Chemical Reactions
N-heterocyclic carbenes (NHCs), closely related to the benzimidazole group, play a critical role in catalysis. The synthesis of NHCs and their application in ruthenium-based olefin metathesis catalysts demonstrates the significance of these compounds in facilitating various chemical reactions (Bantreil & Nolan, 2011).
Antihypertensive Effects
Research on N-(biphenylylmethyl)imidazoles, which share structural similarities with N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide, has shown potential antihypertensive effects. These compounds have been found effective when administered orally, differentiating them from earlier series that required intravenous administration (Carini et al., 1991).
Pharmaceutical and Medicinal Applications
The benzimidazole and benzamide components of these compounds are extensively used in medicinal chemistry for their broad spectrum of bioactivities. Various derivatives have been synthesized and evaluated for their potential as anticancer agents, highlighting the significant role of these compounds in drug discovery and development (Malik et al., 2022).
Antibacterial Activity
Compounds containing benzimidazole and benzamide groups have also shown promising antibacterial activities. These findings suggest their potential as antimicrobials in treating various bacterial infections (Palkar et al., 2010).
Direcciones Futuras
The future directions for “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide” could involve further exploration of its potential applications. For instance, a Pd(II) complex with a similar structure has shown significant tumor inhibitory activity and has been suggested as a potential anticancer drug .
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O/c31-27(21-16-14-20(15-17-21)18-19-8-2-1-3-9-19)30-23-11-5-4-10-22(23)26-28-24-12-6-7-13-25(24)29-26/h1-17H,18H2,(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWHJTZEJUKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(1H-pyrrol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2712285.png)

![4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2712288.png)


![(E)-N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2712293.png)




![4-Nitrobenzo[d]thiazol-5-amine hydrochloride](/img/structure/B2712303.png)